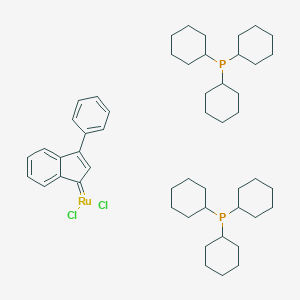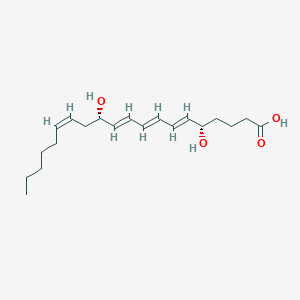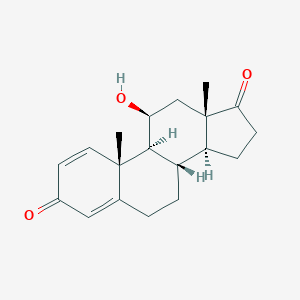
11beta-Hydroxyboldione
Übersicht
Beschreibung
11beta-Hydroxyboldione, also known as Kurchinin, is a chemical compound with the molecular formula C19H24O3 . It has a molecular weight of 300.4 g/mol . This compound is also known by other names such as 11beta-hydroxyandrosta-1,4-diene-3,17-dione and 1,4-Androstadien-11beta-ol-3,17-dione .
Synthesis Analysis
11beta-Hydroxyboldione is associated with the enzyme 11β-HSD1, which is a product of the HSD11B1 gene . This enzyme catalyzes the interconversion of cortisone to cortisol . Inhibition of 11β-HSD1 is an attractive intervention strategy for metabolic diseases, and the discovery of novel selective 11β-HSD1 inhibitors is of high relevance .
Molecular Structure Analysis
The IUPAC name of 11beta-Hydroxyboldione is (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione . The InChI and SMILES strings provide a detailed description of the molecule’s structure .
Chemical Reactions Analysis
11β-HSD1, which is associated with 11beta-Hydroxyboldione, catalyzes the interconversion of cortisone to cortisol . This reaction is crucial in the tissue-specific regulation of cortisol levels .
Physical And Chemical Properties Analysis
11beta-Hydroxyboldione has a molecular formula of C19H24O3 and a molecular weight of 300.4 g/mol . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Metabolic Diseases
11β-HSD1 has been identified as a new target in the pharmacotherapy of metabolic diseases . This enzyme locally controls the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor . Increased levels of glucocorticoids may contribute to the development of obesity, type 2 diabetes mellitus, hypertension, cardiovascular diseases, and other pathological conditions contributing to the development of metabolic syndrome .
Obesity
In the context of obesity, 11β-HSD1 plays a significant role. Researchers have studied mice and observed whether a selective enzyme inhibitor (BVT.2733) would reduce weight gain and improve glucose tolerance . This suggests that 11β-HSD1 could be a potential target for obesity treatment.
Diabetes Mellitus
11β-HSD1 is also involved in the regulation of glucose metabolism. Inhibition of 11β-HSD1 has shown improved glucose tolerance in many diabetic mouse models . Therefore, it could be a promising target for the treatment of diabetes mellitus.
Hypertension
As 11β-HSD1 is involved in the regulation of blood pressure , it could be a potential target for the treatment of hypertension.
Cardiovascular Diseases
Increased levels of glucocorticoids, regulated by 11β-HSD1, may contribute to the development of cardiovascular diseases . Therefore, targeting 11β-HSD1 could be a potential strategy for the treatment of these diseases.
Regulation of Immune Response
Glucocorticoids, regulated by 11β-HSD1, modulate the immune response . This suggests that 11β-HSD1 could be a potential target for the regulation of immune responses.
Wirkmechanismus
- Conversely, 11β-HSD2 acts as a dehydrogenase, converting active cortisol back to inactive cortisone .
Target of Action
Mode of Action
Biochemical Pathways
Zukünftige Richtungen
The inhibition of 11β-HSD1, which is associated with 11beta-Hydroxyboldione, is considered an attractive intervention strategy for metabolic diseases . Therefore, the discovery of novel selective 11β-HSD1 inhibitors is of high relevance for future research . These inhibitors could potentially improve the treatment of conditions such as obesity and type 2 diabetes .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLUHXKCIXGSR-KCZNZURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432127 | |
| Record name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Hydroxyboldione | |
CAS RN |
898-84-0 | |
| Record name | 11beta-Hydroxyboldione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000898840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Androstadien-11β-ol-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11.BETA.-HYDROXYBOLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5716EN1N08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



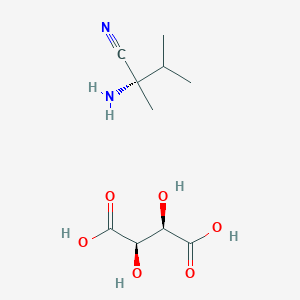
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
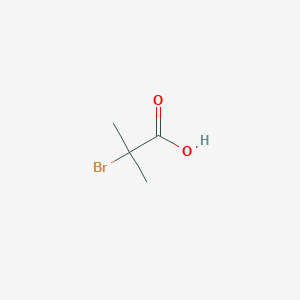

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)


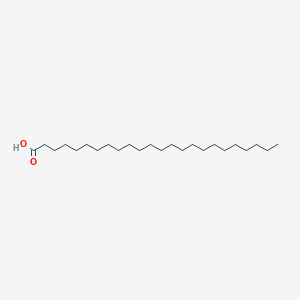
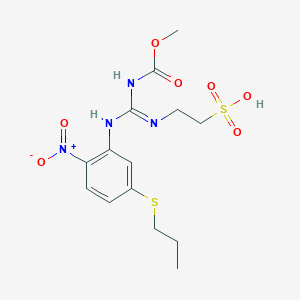
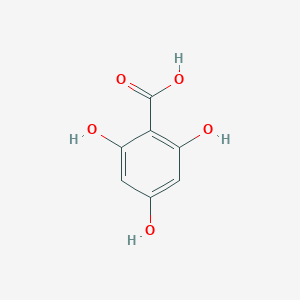
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
